4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride
Overview
Description
4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C₁₇H₂₇BrClNO It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and features a brominated phenoxyethyl group
Scientific Research Applications
4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including ligands for catalysis and materials science.
Biological Studies: The compound is used in studies to understand the interaction of brominated phenoxy compounds with biological systems.
Industrial Applications: It is employed in the development of specialty chemicals and materials with specific properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride typically involves the following steps:
Bromination: The starting material, 4-tert-butylphenol, undergoes bromination to introduce a bromine atom at the 2-position, forming 2-bromo-4-tert-butylphenol.
Etherification: The brominated phenol is then reacted with 2-chloroethylpiperidine in the presence of a base, such as potassium carbonate, to form the ether linkage, yielding 4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and etherification steps, ensuring consistent product quality and yield. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom or reduce the piperidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products
Nucleophilic Substitution: Products include azido or thiol-substituted derivatives.
Oxidation: Products include quinones or phenolic derivatives.
Reduction: Products include debrominated compounds or reduced piperidine derivatives.
Mechanism of Action
The mechanism of action of 4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The brominated phenoxy group can engage in halogen bonding or hydrophobic interactions, while the piperidine ring can interact with polar or charged sites on the target molecule. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-tert-butylaniline: A brominated aniline derivative used in organic synthesis.
4-Bromo-2,6-di-tert-butylphenol: A brominated phenol with antioxidant properties.
4-Bromo-2-tert-butylbenzenamine: Another brominated aniline derivative with similar reactivity.
Uniqueness
4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride is unique due to the combination of a brominated phenoxy group and a piperidine ring. This structure imparts specific reactivity and interaction profiles, making it valuable for applications that require both hydrophobic and polar interactions.
Properties
IUPAC Name |
4-[2-(2-bromo-4-tert-butylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO.ClH/c1-17(2,3)14-4-5-16(15(18)12-14)20-11-8-13-6-9-19-10-7-13;/h4-5,12-13,19H,6-11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXKCFKWJPEYTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCC2CCNCC2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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